molecular formula C8H8BrIO B3221768 1-Bromo-4-iodo-5-methoxy-2-methylbenzene CAS No. 1208077-54-6

1-Bromo-4-iodo-5-methoxy-2-methylbenzene

Cat. No.: B3221768
CAS No.: 1208077-54-6
M. Wt: 326.96
InChI Key: XLBWCBCDDYCHRS-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-methoxy-2-methylbenzene is an aromatic compound characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-5-methoxy-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of a methoxy-substituted methylbenzene derivative. The reaction conditions often include the use of Lewis acids such as aluminum chloride or ferric bromide to facilitate the halogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-5-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of hydrocarbon derivatives.

Scientific Research Applications

1-Bromo-4-iodo-5-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms can form sigma bonds with electrophiles, generating positively charged intermediates. These intermediates can further react with nucleophiles or undergo rearrangement to form stable products .

Comparison with Similar Compounds

  • 1-Bromo-4-iodo-2-methoxybenzene
  • 1-Bromo-4-iodo-2-methylbenzene
  • 1-Bromo-4-iodo-5-methylbenzene

Uniqueness: 1-Bromo-4-iodo-5-methoxy-2-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and iodine atoms allows for selective substitution reactions, while the methoxy and methyl groups provide additional sites for functionalization.

Properties

IUPAC Name

1-bromo-4-iodo-5-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBWCBCDDYCHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679255
Record name 1-Bromo-4-iodo-5-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-54-6
Record name 1-Bromo-4-iodo-5-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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